![molecular formula C18H10BrFN2O4S B4558397 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4558397.png)

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

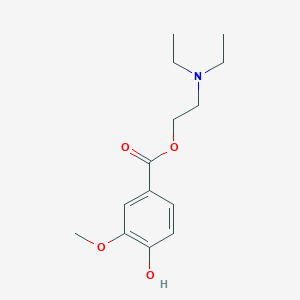

Übersicht

Beschreibung

Pyrimidinediones are a class of nitrogen-containing heterocyclic compounds that have attracted significant interest due to their diverse biological activities and applications in pharmaceutical chemistry. The synthesis and modification of pyrimidinedione derivatives allow for the exploration of their potential as pharmacological agents and their use in chemical research (O'Rourke et al., 2018).

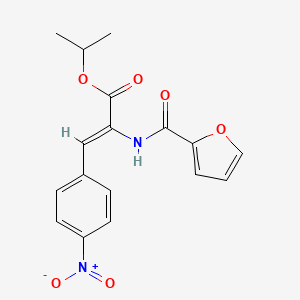

Synthesis Analysis

The synthesis of pyrimidinedione derivatives often involves multi-step reactions, including thio-alkylation and cyclization processes. A notable method for synthesizing these compounds includes the two-step synthesis from mercaptouracil derivatives, which allows for the scalable production of the thieno[2,3-d]pyrimidinedione core. Late-stage functionalization techniques, such as bromination and Suzuki-Miyaura reactions, are employed to introduce various substituents into the molecule, enhancing its diversity and potential biological activity (O'Rourke et al., 2018).

Molecular Structure Analysis

Molecular structure characterization of pyrimidinedione derivatives is typically achieved through techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical methods confirm the structure of newly synthesized compounds and provide detailed information on their molecular conformations and substituent positions (Asiri & Khan, 2010).

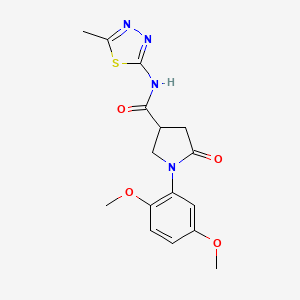

Chemical Reactions and Properties

Pyrimidinediones undergo various chemical reactions, including nucleophilic substitutions, which allow for further functionalization and derivatization of the core structure. These reactions are crucial for modifying the chemical and biological properties of the compounds, such as their solubility, stability, and reactivity towards biological targets (Kinoshita et al., 1992).

Physical Properties Analysis

The physicochemical properties of pyrimidinedione derivatives, such as solubility, melting point, and crystal structure, are essential for their potential application in drug design and development. These properties influence the compound's bioavailability, formulation, and delivery strategies (Krishnamurthy et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidinedione derivatives, including their reactivity, stability under various conditions, and interaction with biological molecules, are critical for their application in medicinal chemistry and chemical research. Studies focus on optimizing these properties to enhance the compound's effectiveness and selectivity for its intended biological target (Madhra et al., 2002).

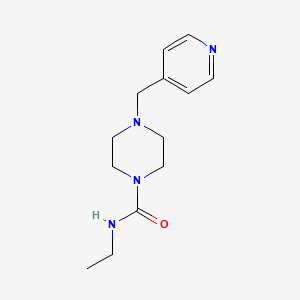

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Methodologies

Research in the domain of pyrimidine derivatives has shown significant interest in the synthesis and functionalization of these compounds due to their potential biological activities. For example, the work by Goudgaon et al. (1993) demonstrated methodologies for synthesizing phenylselenenyl- and phenylthio-substituted pyrimidines, which were evaluated for their ability to inhibit certain enzymes and showed selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon, Naguib, el Kouni, & Schinazi, 1993). This study illustrates the interest in modifying pyrimidine cores for therapeutic applications.

Biological Activities and Applications

The exploration of pyrimidine cores has extended into various biological activities. For instance, Hocková et al. (2003) focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating their potential in inhibiting retrovirus replication in cell culture, highlighting the antiviral potential of such derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Another significant area of application is the development of novel compounds with enhanced pharmacological profiles. For example, Akbas et al. (2018) synthesized new pyrimidine derivatives and investigated their antioxidant properties and potential as corrosion inhibitors, demonstrating the versatility of pyrimidine derivatives in both medicinal chemistry and materials science (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).

Eigenschaften

IUPAC Name |

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrFN2O4S/c19-11-7-15-14(25-8-26-15)6-9(11)5-10-16(23)21-18(27)22(17(10)24)13-4-2-1-3-12(13)20/h1-7H,8H2,(H,21,23,27)/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPMULKDCYLTJP-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4558398.png)

![N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4558401.png)

![N-[4-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B4558407.png)

![8-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4558409.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)

![1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4558421.png)